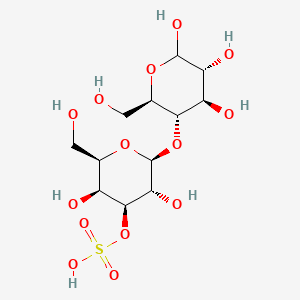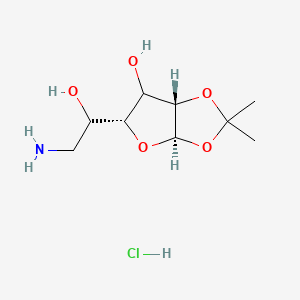
Sulfadiazin-d4
Übersicht
Beschreibung
Sulfadiazin-d4 ist eine deuterierte Form von Sulfadiazin, einem Sulfonamid-Antibiotikum. Es wird hauptsächlich als interner Standard für die Quantifizierung von Sulfadiazin in verschiedenen analytischen Anwendungen verwendet, wie z. B. Gaschromatographie-Massenspektrometrie (GC-MS) und Flüssigchromatographie-Massenspektrometrie (LC-MS) . Sulfadiazin selbst ist bekannt für seine Fähigkeit, das Wachstum von Gram-positiven und Gram-negativen Bakterien zu hemmen, indem es die Folatsäure-Synthese stört .
Herstellungsmethoden
Die Synthese von this compound beinhaltet typischerweise die Deuterierung von Sulfadiazin. Die gängige Synthese von Sulfadiazin beginnt mit der Acetylierung von Anilinderivaten unter Verwendung von Essigsäureanhydrid, um Acetaniliderivate zu bilden. Diese Derivate werden dann mit Chlorsulfonsäure umgesetzt, um 4-Acetylamino-benzolsulfonylchlorid zu erzeugen. Parallel dazu wird 2-Aminopyrimidin hergestellt, indem Tetramethoxypropan mit einem Guanidinsalz umgesetzt wird. Der letzte Schritt beinhaltet die Umsetzung von 4-Acetylamino-benzolsulfonylchlorid mit 2-Aminopyrimidin, gefolgt von einer Hydrolyse mit Natriumhydroxid, um Sulfadiazin zu ergeben . Der Deuterierungsprozess beinhaltet die Ersetzung von Wasserstoffatomen durch Deuteriumatome, um this compound zu erzeugen.
Wissenschaftliche Forschungsanwendungen
Sulfadiazin-d4 wird in der wissenschaftlichen Forschung aufgrund seiner Rolle als interner Standard in der analytischen Chemie weit verbreitet eingesetzt. Seine Anwendungen umfassen:
Quantifizierung von Sulfadiazin: Wird in GC-MS und LC-MS verwendet, um die Sulfadiazinspiegel in verschiedenen Proben genau zu quantifizieren.
Pharmakokinetische Studien: In Studien eingesetzt, um die Pharmakokinetik und den Metabolismus von Sulfadiazin in biologischen Systemen zu verstehen.
Umweltüberwachung: Wird zur Detektion und Quantifizierung von Sulfadiazinrückständen in Umweltproben wie Wasser und Boden verwendet.
Biomedizinische Forschung: Untersucht auf seine potenziellen antiviralen Aktivitäten, insbesondere bei der Behandlung von Infektionen wie dem Weißflecken-Syndrom-Virus bei Garnelen.
Biochemische Analyse
Biochemical Properties
Sulfadiazine-d4 interacts with various enzymes and proteins within the cell. It is known to inhibit dihydropteroate synthase (DHPS), an enzyme that converts a pteridine and 4-aminobenzoic acid to dihydropteroate, an intermediate in folate biosynthesis . It also interacts with water-soluble proteins like bovine serum albumin (BSA), human serum albumin (HSA), and lysozyme (LYS) through strong binding interactions .
Cellular Effects
Sulfadiazine-d4 has significant effects on various types of cells and cellular processes. It has been found to be cytotoxic to human dermal fibroblast (HDF) cells, affecting the wound healing process and dermal mechanical strength . It also exerts potential anticancer effects on HepG2 and MCF7 cells by inhibiting TNFα, IL1b, COX-1, COX-2, and 5-LOX gene expression .
Molecular Mechanism
The molecular mechanism of action of Sulfadiazine-d4 involves its binding interactions with biomolecules and changes in gene expression. It works by inhibiting the enzyme dihydropteroate synthase, thereby stopping the production of folate inside the bacterial cell . This inhibition disrupts the synthesis of folic acid, which is essential for the growth and multiplication of bacteria .
Temporal Effects in Laboratory Settings
The effects of Sulfadiazine-d4 change over time in laboratory settings. For instance, the toxicity exerted by Sulfadiazine on the growth of soil bacterial communities was found to increase over time, affecting bacterial growth in soils after 100 days of incubation .
Dosage Effects in Animal Models
The effects of Sulfadiazine-d4 vary with different dosages in animal models. For instance, in the treatment of urinary tract infections, the usual dose is 4 to 6 grams daily in 3 to 6 divided doses
Metabolic Pathways
Sulfadiazine-d4 is involved in various metabolic pathways. It inhibits the enzyme dihydropteroate synthase, which is involved in the synthesis of folic acid, an essential component of bacterial metabolism
Transport and Distribution
The transport and distribution of Sulfadiazine-d4 within cells and tissues are complex processes. After oral administration in grass carp, Sulfadiazine and its main metabolite, N4-acetyl sulfadiazine (ACT-SDZ), were found in plasma and tissues
Vorbereitungsmethoden
The synthesis of sulfadiazine-d4 typically involves the deuteration of sulfadiazine. The common synthetic route for sulfadiazine starts with the acetylation of aniline derivatives using acetic anhydride to form acetanilide derivatives. These derivatives are then reacted with chlorosulfonic acid to produce 4-acetylaminobenzenesulfonyl chloride. In parallel, 2-aminopyrimidine is prepared by reacting tetramethoxypropane with a guanidine salt. The final step involves reacting 4-acetylaminobenzenesulfonyl chloride with 2-aminopyrimidine, followed by hydrolysis using sodium hydroxide to yield sulfadiazine . The deuteration process involves replacing hydrogen atoms with deuterium atoms to produce sulfadiazine-d4.
Analyse Chemischer Reaktionen
Sulfadiazin-d4, wie Sulfadiazin, unterliegt verschiedenen chemischen Reaktionen. Zu den wichtigsten Reaktionen gehören:
Oxidation und Reduktion: Sulfadiazin kann Oxidations- und Reduktionsreaktionen unterliegen, obwohl spezifische Bedingungen und Reagenzien für diese Reaktionen weniger häufig dokumentiert sind.
Substitution: Die Sulfonamidgruppe in Sulfadiazin kann an Substitutionsreaktionen teilnehmen, insbesondere in Gegenwart von Nukleophilen.
Wirkmechanismus
Sulfadiazin-d4, wie Sulfadiazin, wirkt als kompetitiver Inhibitor des bakteriellen Enzyms Dihydropteroatsynthase. Dieses Enzym ist entscheidend für die Synthese von Folatsäure, die für das Wachstum und die Vermehrung von Bakterien unerlässlich ist . Durch die Hemmung dieses Enzyms verhindert Sulfadiazin die Bildung von Dihydropteroat, einem Zwischenprodukt bei der Folatsäuresynthese, und hemmt so das bakterielle Wachstum .
Vergleich Mit ähnlichen Verbindungen
Sulfadiazin-d4 gehört zur Klasse der Sulfonamid-Antibiotika, zu denen Verbindungen wie Sulfamethazin, Sulfamerazin und Sulfamethoxazol gehören . Im Vergleich zu diesen Verbindungen ist this compound aufgrund seiner deuterierten Form einzigartig, was es besonders nützlich als internen Standard in analytischen Anwendungen macht. Andere Sulfonamide haben ähnliche Wirkungsmechanismen, unterscheiden sich aber in ihren pharmakokinetischen Eigenschaften und spezifischen Anwendungen .
Ähnliche Verbindungen
Sulfamethazin: Wird zur Behandlung bakterieller Infektionen wie Bronchitis und Harnwegsinfektionen verwendet.
Sulfamerazin: Ein weiteres Sulfonamid-Antibiotikum mit ähnlichen Anwendungen wie Sulfadiazin.
Sulfamethoxazol: Wird häufig in Kombination mit Trimethoprim zur Behandlung einer Vielzahl von bakteriellen Infektionen eingesetzt.
Eigenschaften
IUPAC Name |
4-amino-2,3,5,6-tetradeuterio-N-pyrimidin-2-ylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2S/c11-8-2-4-9(5-3-8)17(15,16)14-10-12-6-1-7-13-10/h1-7H,11H2,(H,12,13,14)/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEEPANYCNGTZFQ-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1N)[2H])[2H])S(=O)(=O)NC2=NC=CC=N2)[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30662195 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1020719-78-1 | |
| Record name | 4-Amino-N-(pyrimidin-2-yl)(~2~H_4_)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30662195 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


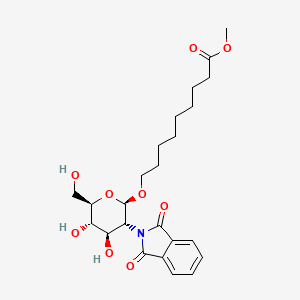



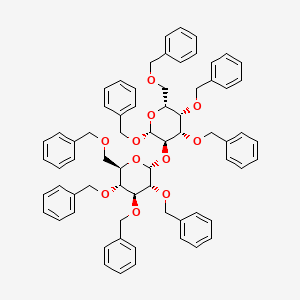
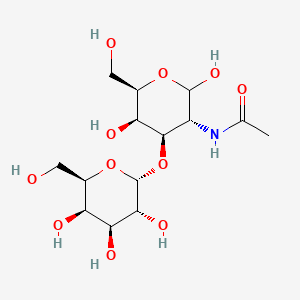

![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}] Ethyl 2-Carboxyethyl Disulfide](/img/structure/B561717.png)
![2-{N2-[N6-(4-Azido-2,3,5,6-tetrafluorobenzoyl)-6-aminocaproyl]-N6-(6-biotinamidocaproyl)-L-lysinylamido}ethyl Methanethiosulfonate](/img/structure/B561718.png)
